

Structure-Activity Relationship of VIP (6-28) C-Terminal Fragment

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Compound of Interest

Compound Name: *Vip (6-28) (human, bovine, porcine, rat)*

Cat. No.: *B7910186*

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Technical Guide for Research & Drug Development

Executive Summary

The VIP (6-28) fragment is a truncated analogue of the 28-amino acid Vasoactive Intestinal Peptide (VIP). By deleting the first five N-terminal residues, the peptide retains its receptor-binding affinity (the "address") but loses its efficacy to activate the Gs-protein coupled signaling cascade (the "message"). Consequently, VIP (6-28) functions as a competitive antagonist at both VPAC1 and VPAC2 receptors.

This guide details the structural basis of this antagonism, its pharmacological limitations compared to next-generation chimeras, and validated protocols for its synthesis and application in cAMP inhibition assays.

Structural Biology & SAR Analysis

The "Address-Message" Concept

The bioactivity of VIP follows the classic "address-message" hypothesis common to Class B GPCR ligands.

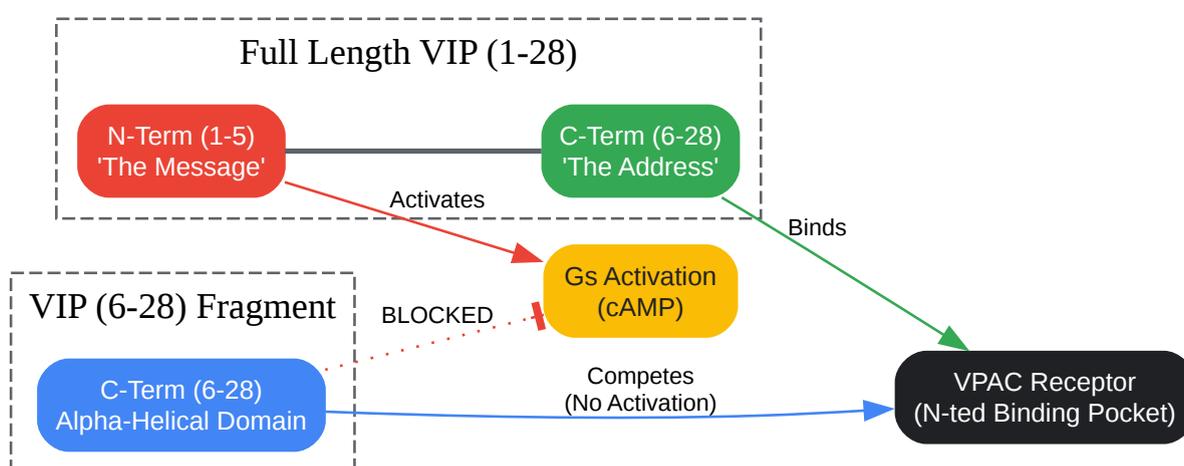
- **The Message (Residues 1-5):** The N-terminal sequence (His-Ser-Asp-Ala-Val) is flexible and disordered in solution but essential for triggering the conformational change in the receptor transmembrane domain that activates the Gs protein.

- The Address (Residues 6-28): The C-terminal segment forms a stable α -helix that binds to the large N-terminal extracellular domain (N-ted) of the VPAC receptors.

Structural Consequence of Truncation

VIP (6-28) lacks the "message" domain. It successfully docks into the receptor's N-ted via its helical C-terminus but fails to engage the transmembrane core to induce signaling.

Sequence: H-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH₂[1]



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Figure 1: Structural logic of VIP (6-28) antagonism. The fragment retains binding capability (blue) but lacks the activation domain (red).

Pharmacological Profile[2][3][4]

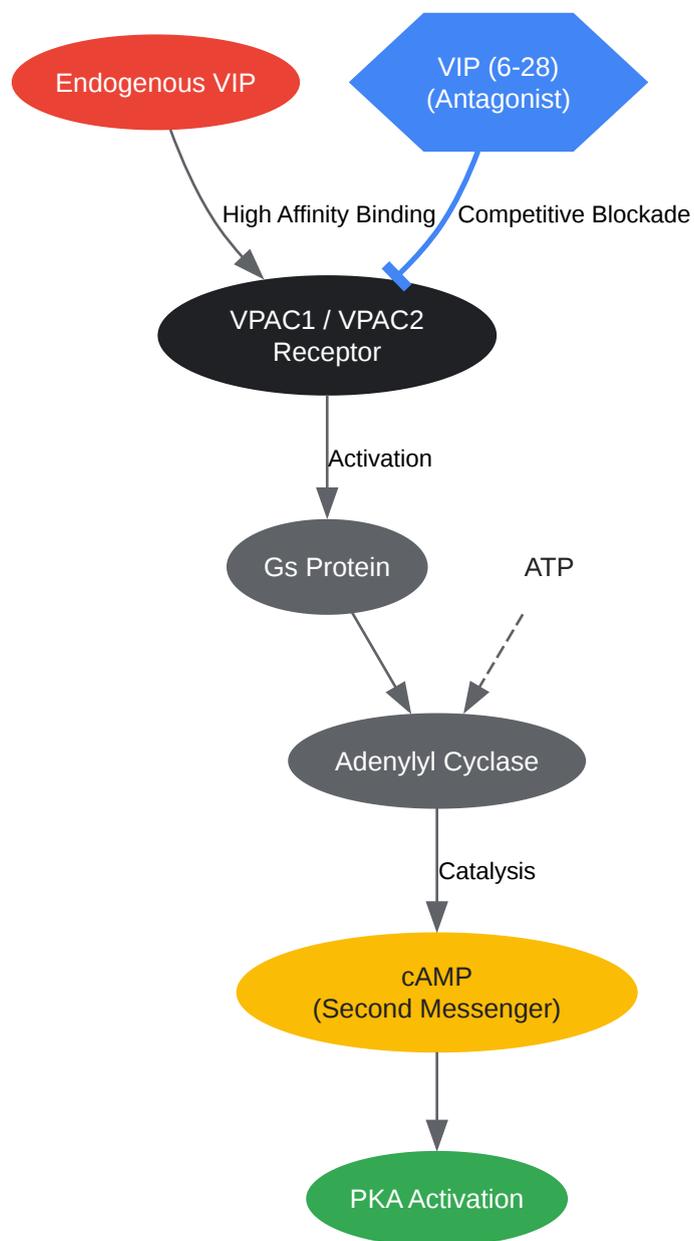
VIP (6-28) is characterized as a low-to-moderate potency, non-selective antagonist. While useful for general receptor blockade, researchers must be aware of its potency limits compared to chimeric antagonists like PG 97-269 or VIPhyb.

Binding vs. Efficacy Data

| Parameter | VIP (Full Length) | VIP (6-28) | Note |
|------------------------|-------------------|---------------|--|
| Primary Action | Agonist | Antagonist | Competitive inhibition mechanism. |
| Receptor Selectivity | VPAC1 | VPAC1 | Non-selective; blocks both subtypes. |
| | VPAC2 | VPAC2 | |
| Binding Affinity () | ~0.5 - 1.0 nM | ~100 - 500 nM | Truncation reduces affinity by >100-fold. |
| Functional Potency () | N/A (Agonist | 10 - 30 | High concentrations required for full blockade. |
| | ~1 nM) | M | |
| Metabolic Stability | Low (< 5 min) | Low | Susceptible to peptidases; unstable in basic pH. |

Mechanism of Action

VIP (6-28) inhibits the accumulation of intracellular cAMP induced by VIP.^[2] However, due to its lower affinity compared to the native peptide, a significant molar excess (typically 100-1000x) is required to effectively displace endogenous VIP.



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Figure 2: Competitive antagonism pathway. VIP (6-28) occupies the receptor, preventing Gs coupling and downstream cAMP accumulation.

Experimental Methodologies

Synthesis Protocol (SPPS)

Objective: Synthesize VIP (6-28) using Fmoc solid-phase peptide synthesis. Scale: 0.1 mmol.

- Resin Loading: Use Rink Amide MBHA resin to generate the C-terminal amide ().
 - Note: The C-terminal Asn requires careful handling to avoid racemization.
- Coupling Cycles:
 - Deprotection: 20% Piperidine in DMF (2 x 5 min).
 - Coupling: 5 eq. Fmoc-AA-OH, 5 eq.[1] HBTU/HCTU, 10 eq. DIPEA in DMF (45 min).
 - Critical Step: Double couple hydrophobic residues (Leu, Ile, Val) and the N-terminal Phe to ensure completion.
- Cleavage:
 - Cocktail: TFA (95%), TIPS (2.5%),
(2.5%).
 - Time: 2-3 hours at room temperature.
 - Precipitation: Cold diethyl ether.
- Purification:
 - Column: C18 Reverse-Phase HPLC.
 - Gradient: 10-60% Acetonitrile in water (with 0.1% TFA) over 45 min.
 - Validation: ESI-MS (Expected MW: ~2816.3 Da).

Functional Assay: cAMP Inhibition

Objective: Validate antagonist activity in VPAC1-expressing cells (e.g., HT-29 or T-47D).

- Cell Preparation: Seed cells in 24-well plates (cells/well). Incubate overnight.

- Pre-Incubation (Antagonist):
 - Wash cells with PBS.
 - Add serum-free medium containing IBMX (500 M) to inhibit phosphodiesterase.
 - Add VIP (6-28) at titration concentrations (e.g., 1 M, 10 M, 30 M, 100 M).
 - Incubate for 30 minutes at 37°C.
- Stimulation (Agonist):
 - Add VIP (full length) at a fixed concentration (typically 10 nM, which is ~).
 - Incubate for 15-30 minutes.
- Lysis & Detection:
 - Terminate reaction with 0.1M HCl or cell lysis buffer.
 - Quantify cAMP using ELISA or TR-FRET.
- Data Analysis:
 - Plot % Inhibition vs. Log[Antagonist].
 - Success Criteria: A dose-dependent reduction in cAMP.[2] Expect ~60-80% inhibition at 100

M antagonist against 10 nM VIP.

References

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